molecular formula C21H14BrNO B2967965 3-(4-bromoanilino)-2-phenyl-1H-inden-1-one CAS No. 22009-02-5

3-(4-bromoanilino)-2-phenyl-1H-inden-1-one

Cat. No.: B2967965
CAS No.: 22009-02-5
M. Wt: 376.253
InChI Key: GHECBHRQPPRBHG-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one is an organic compound that features a brominated aniline group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromoanilino)-2-phenyl-1H-inden-1-one typically involves the reaction of 4-bromoaniline with 2-phenyl-1H-indene-1-one under specific conditions. One common method is the Mannich reaction, which involves the condensation of an aromatic amine (4-bromoaniline), an aromatic aldehyde, and a ketone (2-phenyl-1H-indene-1-one) in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromoanilino)-2-phenyl-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the indene backbone play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromoanilino)-2-phenyl-1H-inden-1-one is unique due to the combination of the brominated aniline group and the indene backbone, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-(4-bromoanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHECBHRQPPRBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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